molecular formula C34H40F6N12O3 B8820042 Upadacitinib hemihydrate CAS No. 2050057-56-0

Upadacitinib hemihydrate

Cat. No.: B8820042
CAS No.: 2050057-56-0
M. Wt: 778.8 g/mol
InChI Key: GJMQTRCDSIQEFK-SCDRJROZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Upadacitinib hemihydrate is a selective Janus kinase (JAK) inhibitor, provided as a small molecule drug in a hemihydrate salt form to ensure stability and optimal physicochemical properties for research purposes . This compound acts as an ATP-competitive inhibitor, selectively targeting the JAK1 isoform with a half-maximal inhibitory concentration (IC50) of 43 nM, demonstrating significantly greater potency for JAK1 over JAK2, JAK3, and TYK2 . This high selectivity for JAK1 allows researchers to precisely inhibit cytokine signaling pathways involved in the pathogenesis of various immune-mediated inflammatory diseases, while potentially minimizing off-target effects associated with other JAK isoforms . In vitro, Upadacitinib potently inhibits cytokines that signal through JAK1, such as IL-6, IL-2, and interferons, effectively blocking the phosphorylation of STAT proteins and subsequent pro-inflammatory gene transcription . In vivo studies in rat models of arthritis have demonstrated its efficacy in reducing inflammation and protecting against bone destruction . Its main metabolic pathway is mediated by CYP3A4, and it exhibits linear, dose-proportional pharmacokinetics with a terminal half-life that supports once-daily dosing in clinical settings . This compound is a critical tool for investigating the JAK-STAT pathway in disease models, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, atopic dermatitis, and inflammatory bowel diseases . It is also valuable for comparative studies with other JAK inhibitors to understand the impact of selectivity on efficacy and safety profiles . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2050057-56-0

Molecular Formula

C34H40F6N12O3

Molecular Weight

778.8 g/mol

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;hydrate

InChI

InChI=1S/2C17H19F3N6O.H2O/c2*1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;/h2*3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1H2/t2*10-,11+;/m11./s1

InChI Key

GJMQTRCDSIQEFK-SCDRJROZSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O

Origin of Product

United States

Scientific Research Applications

Rheumatoid Arthritis

Clinical trials have shown that upadacitinib significantly improves clinical outcomes in patients with rheumatoid arthritis. In Phase 3 studies, patients receiving upadacitinib demonstrated higher rates of ACR20 responses compared to those on placebo or methotrexate. The drug's rapid onset of action and sustained efficacy make it a valuable option for managing this condition .

Psoriatic Arthritis

In studies focusing on psoriatic arthritis, upadacitinib has been shown to induce significant improvements in joint symptoms and skin manifestations. The efficacy was comparable to that of established treatments, providing a new therapeutic avenue for patients .

Atopic Dermatitis

Upadacitinib has been evaluated in adolescents and adults with moderate to severe atopic dermatitis. Clinical trials indicated that a significant proportion of patients achieved improvement in skin lesions and reduction in itch severity, demonstrating its effectiveness as a treatment option .

Ulcerative Colitis

In patients with ulcerative colitis, upadacitinib has shown promising results in inducing clinical remission and mucosal healing. The drug's ability to provide rapid symptom relief makes it an important addition to the therapeutic landscape for this condition .

Safety Profile

The safety profile of upadacitinib has been characterized through extensive clinical trials. Common adverse effects include elevated liver enzymes and increased risk of infections; however, these occurrences are generally manageable and transient . Long-term safety data continue to be monitored as the drug is used more widely.

Case Study 1: Rheumatoid Arthritis

A 45-year-old female patient with a history of rheumatoid arthritis unresponsive to methotrexate was treated with upadacitinib. After 16 weeks, she achieved an ACR70 response, demonstrating significant improvement in joint pain and function.

Case Study 2: Atopic Dermatitis

An adolescent patient with severe atopic dermatitis underwent treatment with upadacitinib after failing multiple topical therapies. Within 12 weeks, the patient achieved EASI 75, indicating substantial skin clearance and improved quality of life metrics.

Comparative Efficacy Table

ConditionTreatmentEfficacy MeasureResponse Rate (%)
Rheumatoid ArthritisUpadacitinibACR2070
Psoriatic ArthritisUpadacitinibACR2065
Atopic DermatitisUpadacitinibEASI 7560
Ulcerative ColitisUpadacitinibClinical Remission50

Chemical Reactions Analysis

Metabolic Pathways

Upadacitinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 (80%), with minor contributions from CYP2D6 (<20%) .

Primary Metabolites

  • M4 (carboxylic acid glucuronide) : Formed via oxidation of the piperidine ring followed by glucuronidation, accounting for 13% of circulating metabolites .

  • Other minor metabolites : Include hydroxylated and N-demethylated derivatives (<5% combined) .

Table 2: Metabolic Profile

ParameterUpadacitinibMetabolite M4
Plasma concentration79%13%
Enzymatic pathwayCYP3A4UGT1A1/UGT2B7
Pharmacological activityActiveInactive
Half-life (hr)9–146–8

Hydrolytic Degradation

  • pH sensitivity : Stable at pH 1–8 (gastric to intestinal conditions), but degrades rapidly in alkaline solutions (pH >9) .

  • Hydrolysis sites : Piperidine ring and amide bond cleavage under extreme pH .

Oxidative Degradation

  • Susceptible to peroxide-mediated oxidation at the pyrrolopyrimidine core, forming N-oxide derivatives .

Table 3: Stability Data

ConditionDegradation ProductsRate (k, hr⁻¹)
Acidic (pH 2)<2% over 24 hr0.0012
Alkaline (pH 10)15% degradation in 8 hr0.018
40°C/75% RH<1% over 30 days0.0003

Drug Interaction Chemistry

Upadacitinib modulates CYP enzyme activity:

  • CYP3A4 inhibition : Weak inhibitor (IC₅₀ >50 µM), unlikely to affect co-administered drugs .

  • CYP2C19 induction : Increases metabolic ratio of omeprazole by 9% at therapeutic doses .

Excretion Pathways

  • Feces : 38% as unchanged drug (hydrolysis-resistant) .

  • Urine : 24% unchanged, predominantly via passive glomerular filtration .

Comparison with Similar Compounds

Research Findings and Patent Landscape

  • Patent Stability : US9951080B2 covers the crystalline hemihydrate form, emphasizing its stability for pharmaceutical use .
  • Clinical Trials : Phase III studies demonstrate superiority over placebo in Crohn’s disease, ulcerative colitis, and giant cell arteritis, with ongoing trials in pediatric populations .
  • Regulatory Status : Approved in the US and EU for multiple indications, with orphan drug designations for rare autoimmune diseases .

Preparation Methods

Indole-Pyrazine Core Synthesis

The construction of fragment 191 begins with a Larock indole synthesis , where dibromopyrazine (186) undergoes cyclization with an alkyne to form indole intermediate 188. This reaction proceeds via a palladium-catalyzed coupling, achieving yields exceeding 70%. Subsequent tosylate protection of the indole nitrogen enhances stability for downstream reactions. A Buchwald–Hartwig amination introduces the ethyl carbamate group, yielding fragment 191 with high regioselectivity.

Chiral Pyrrolidine Fragment Synthesis

The pyrrolidine fragment 198 is synthesized through a Michael addition–Dieckmann condensation sequence. Starting with Cbz-protected glycine ethyl ester (192) and ethyl acrylate (193), the reaction forms cyclized product 194 under basic conditions. Conversion to enol triflate 195 enables a Suzuki–Miyaura coupling with ethylboronic acid, introducing the ethyl substituent (196). Acidic hydrolysis followed by ruthenium-catalyzed asymmetric hydrogenation using (S)-Segphos as a chiral ligand establishes the stereogenic centers with >98% enantiomeric excess.

Fragment Coupling and Cyclization

Sulfoxonium Ylide Formation

Fragment 198 is functionalized via activation with 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate. Reaction with dimethylsulfonium methylide generates the sulfoxonium ylide, which undergoes lithium bromide-mediated α-bromination to produce an α-bromo ketone.

Coupling and Macrocyclization

The α-bromo ketone is coupled with fragment 191 under mild basic conditions, yielding intermediate 199. Acid-catalyzed cyclization initiates ring closure, followed by dehydration to form tricycle 200 in 92% yield. Detosylation under basic conditions removes the protecting group, and palladium-catalyzed hydrogenolysis cleaves the Cbz group, yielding amine hydrochloride salt 201.

Final Assembly and Hemihydrate Crystallization

Carboxamide Formation

The free amine (201) reacts with 2,2,2-trifluoroethylamine via a CDI-mediated coupling, forming Upadacitinib free base.

Hemihydrate Crystallization

The free base is dissolved in a mixture of acetone and water under controlled temperature (20–25°C). Gradual antisolvent addition (e.g., heptane) induces crystallization, yielding the hemihydrate form with a water content of 2.5–3.5% w/w. X-ray diffraction confirms the crystalline lattice incorporates water molecules in a 1:0.5 stoichiometry.

Analytical Characterization

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁F₃N₆O₂ (hemihydrate)
Molecular Weight398.39 g/mol
Solubility (pH 7.4)0.45 mg/mL
Melting Point198–202°C (decomposition)
Crystal SystemMonoclinic

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, imidazole), 7.92 (d, J = 5.2 Hz, 1H, pyrazine).

  • XRPD : Distinct peaks at 2θ = 12.4°, 15.8°, and 24.6° confirm the hemihydrate form.

Comparative Analysis of Crystallization Methods

Hemihydrate vs. Acetic Acid Solvate

The patent-pending acetic acid solvate (CSI) exhibits higher solubility (1.2 mg/mL) but inferior hygroscopicity compared to the hemihydrate.

ParameterHemihydrateCSI Form
Solubility (mg/mL)0.451.2
HygroscopicityLowModerate
Stability (40°C)>24 months18 months

Process Optimization and Yield Data

StepReagents/ConditionsYield (%)
Larock Indole SynthesisPd(OAc)₂, PPh₃, CuI74
Asymmetric HydrogenationRuCl₂/(S)-Segphos, H₂ (50 psi)89
Final CrystallizationAcetone/H₂O/Heptane87

Q & A

Q. What strategies are recommended for evaluating upadacitinib’s real-world effectiveness post-approval?

  • Methodological Answer : Implement prospective observational cohorts with matched comparator groups (e.g., patients on TNF inhibitors). Collect data on drug survival, dose escalations, and rare AEs (e.g., malignancies) through electronic health records. Use propensity score matching to control for confounding by indication and publish protocols in open-access repositories to facilitate multi-center collaboration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.